(1-(2-Methylindolizin-3-yl)isoquinolin-2(1H)-yl)(phenyl)methanone
Description
“(1-(2-Methylindolizin-3-yl)isoquinolin-2(1H)-yl)(phenyl)methanone” (CAS: 96465-76-8) is a heterocyclic compound featuring a fused indolizine-isoquinoline core substituted with a methyl group at the 2-position of the indolizine ring and a phenyl methanone moiety at the 1-position of the isoquinoline system . Its molecular formula is C25H20N2O, with a molecular weight of 364.45 g/mol. The compound’s structure combines aromatic and nitrogen-rich systems, which are common in bioactive molecules targeting neurological and oncological pathways.
Properties
CAS No. |
65592-70-3 |
|---|---|
Molecular Formula |
C25H20N2O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[1-(2-methylindolizin-3-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N2O/c1-18-17-21-12-7-8-15-26(21)23(18)24-22-13-6-5-9-19(22)14-16-27(24)25(28)20-10-3-2-4-11-20/h2-17,24H,1H3 |
InChI Key |
NLTBMZZKUVZNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Methoxy-substituted derivatives (e.g., S6) exhibit higher yields (89%) compared to bulkier analogs like 2ai (32–69%) .
- Biological Targets: Modifications such as spirocyclic systems (e.g., compound in ) enhance receptor binding specificity, while tetrahydro-pyrazino-isoquinoline derivatives (e.g., 20) are explored for antiparasitic activity .
Functional Group Variations and Pharmacological Effects
Halogen-Substituted Derivatives
- Chlorophenyl Analogs: 1-(4-((4-Chlorophenyl)(phenyl)methyl)-3-phenylisoquinolin-2(1H)-yl)ethan-1-one (4af) shows a high yield (96%) and stability (melting point: 205.5–233.9°C) .
- Fluorophenyl Analogs: 1-(4-((4-Fluorophenyl)(phenyl)methyl)-3-phenylisoquinolin-2(1H)-yl)ethan-1-one (4ag/4da) has a lower melting point (154.9–200.0°C), suggesting reduced crystallinity compared to chlorinated analogs .
Heterocyclic Modifications
Physicochemical Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
